1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which shares structural similarities with purines, making it a valuable scaffold for drug development. Its chemical structure allows it to interact with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.
This compound can be synthesized through various methods, often involving the reaction of phenyl-substituted pyrazoles with different reagents. The synthesis typically requires specific reaction conditions and catalysts to achieve optimal yields. The compound is also available for purchase from chemical suppliers for research purposes.
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is classified as a heterocyclic compound, specifically a thioether derivative of pyrazolo[3,4-d]pyrimidine. It is known for its potential applications in medicinal chemistry, particularly as an anticancer agent and enzyme inhibitor.
The synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be achieved through several synthetic routes:
The synthesis often requires careful control of temperature and reaction time to ensure high yield and purity of the final product. Techniques such as thin-layer chromatography (TLC) are employed to monitor the progress of the reactions.
The molecular formula of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is C₁₃H₉N₃S, indicating that it contains a phenyl group attached to a pyrazolo[3,4-d]pyrimidine core with a thiol functional group at position 4. The compound features a fused bicyclic structure that contributes to its biological activity.
The compound has specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods are crucial for confirming the structure and purity of synthesized compounds.
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can participate in several chemical reactions:
These reactions require specific conditions such as solvent choice, temperature control, and reaction time to optimize yields and minimize by-products.
The primary mechanism of action for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, this compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cells. The inhibition of CDK2 affects biochemical pathways related to cell proliferation and survival .
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically appears as a solid at room temperature. Its melting point and solubility characteristics vary based on purity and synthesis methods.
The compound displays notable reactivity due to the presence of the thiol group, making it susceptible to oxidation and substitution reactions. Its ability to form hydrogen bonds enhances its interaction with biological targets.
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is primarily investigated for its potential applications in:
The synthesis of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol core predominantly employs one-pot cyclocondensation reactions that leverage the reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile precursors with thiourea derivatives. This approach capitalizes on the bifunctionality of thiourea, where one amino group participates in cyclization while the sulfur atom incorporates into the thiol position. A representative protocol involves refluxing equimolar quantities of the pyrazole carbonitrile and thiourea in absolute ethanol with catalytic hydrochloric acid, yielding the target heterocycle in 70-85% efficiency after 6-8 hours [3] [8].
Recent innovations have introduced multicomponent reactions that streamline access to diversified analogs. Liu et al. demonstrated a four-component condensation utilizing phenylhydrazine, ethoxymethylene malononitrile, orthoesters, and ammonium thiocyanate under sodium ethoxide catalysis (2 mol%) in ethanol. This method delivers 6-aryl-substituted derivatives in a single operational step, eliminating intermediate isolation and significantly reducing reaction times to 3-5 hours with yields surpassing 80% [8]. Microwave irradiation further enhances this strategy, achieving near-quantitative conversions within 10-15 minutes at 120°C under solvent-free conditions [5].
Table 1: One-Pot Synthesis Approaches for Pyrazolo[3,4-d]pyrimidine-4-thiol Core
Precursor | Thiol Source | Catalyst/Conditions | Time | Yield (%) | Ref |
---|---|---|---|---|---|
5-Amino-1-phenylpyrazole-4-carbonitrile | Thiourea | HCl/EtOH, reflux | 6-8 h | 70-85 | [3][8] |
Phenylhydrazine + malononitrile | Ammonium thiocyanate | NaOEt/EtOH, reflux | 3-5 h | >80 | [8] |
5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile | CS₂ | KOH/EtOH, microwave | 10-15 min | 90-95 | [5] |
The C4-thiol group exhibits pronounced nucleophilicity, enabling efficient alkylation, acylation, and arylation to generate structurally diverse pharmacophores. Deprotonation with mild bases like potassium carbonate in anhydrous dimethylformamide (DMF) generates a thiolate anion that readily attacks electrophilic centers. A well-documented application involves S-alkylation with α-haloacetamides to produce thioether-linked bioactive conjugates. For instance, reaction with N-phenethyl-2-bromoacetamide yields N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide – a compound investigated for kinase inhibition – under optimized conditions (K₂CO₃/DMF, 25°C, 12 hours, 78% yield) [6].
Glycosylation represents another significant functionalization route. Treatment with peracetylated glycosyl bromides in acetonitrile using triethylamine as base affords thioglycoside derivatives in 60-75% yields. These compounds demonstrate enhanced water solubility and have shown promise as antitumor agents targeting CDK2, with compound 14 (a D-glucose conjugate) exhibiting IC₅₀ = 48 nM against HepG-2 carcinoma cells [5]. Additionally, heteroaryl electrophiles such as 3,5-dimethylpyrazol-1-yl-carbonyl chloride undergo efficient coupling, yielding hybrids like (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone – a dual kinase inhibitor with potent FGFR affinity (IC₅₀ = 5.18 μM) [7].
Table 2: Nucleophilic Substitution Reactions at the C4-Thiol Position
Electrophile | Base/Solvent | Product Class | Application Focus | Ref |
---|---|---|---|---|
N-Phenethyl-2-bromoacetamide | K₂CO₃/DMF | Thioacetamide | Kinase inhibition | [6] |
Peracetylated glucosyl bromide | Et₃N/CH₃CN | Thioglycoside | Anticancer (CDK2) | [5] |
3,5-Dimethylpyrazol-1-yl-carbonyl chloride | NEt₃/DCM | Amide-linked heterocycle hybrid | FGFR inhibition | [7] |
Optimizing the reaction milieu profoundly impacts the efficiency and selectivity of both core synthesis and functionalization. Key variables include solvent polarity, base strength, temperature control, and energy input modality. For cyclocondensation, replacing conventional ethanol with dioxane increases the solubility of apolar intermediates, boosting yields by 15-20%. Microwave-assisted synthesis using potassium tert-butoxide in sealed vessels (CEM Discover platform, 150°C, 300 W) reduces reaction times from hours to minutes (2.5–3.5 min) while improving atom economy, as evidenced in the synthesis of 6-substituted pyrazolo[3,4-d]pyrimidinones [5].
Regioselectivity during alkylation is critically influenced by solvent choice and stoichiometry. Polar aprotic solvents (DMF, DMSO) favor S-alkylation over N-alkylation due to superior solvation of the thiolate anion. Maintaining a 1:1.2 ratio of thiol to alkylating agent minimizes dialkylation byproducts. For temperature-sensitive electrophiles (e.g., glycosyl halides), conducting reactions at 0-5°C in tetrahydrofuran with 1.1 equivalents of NaH ensures >90% S-selectivity [5]. Catalyst screening reveals that phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance interfacial kinetics in biphasic water-ethyl acetate systems, particularly for aryl halide coupling [8].
Table 3: Optimization Parameters for Key Synthetic Transformations
Reaction | Optimized Variable | Standard Conditions | Optimized Conditions | Improvement |
---|---|---|---|---|
Core cyclocondensation | Energy input | Thermal reflux, 6-8 h | Microwave, 120°C, 15 min | Time reduction (96%), Yield +15% |
S-Alkylation selectivity | Solvent polarity | Ethanol | DMF or DMSO | S-/N-product ratio 20:1 → 98:2 |
Glycosylation | Temperature control | Room temperature | 0-5°C in THF | Anomeric purity >95% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1